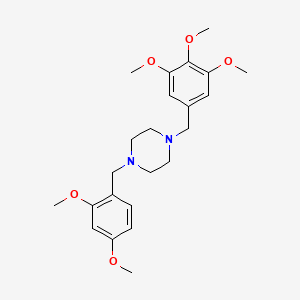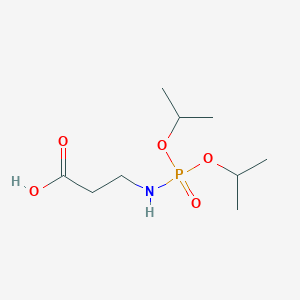
3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide, also known as MTCH, is a thiazolidine derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MTCH has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mecanismo De Acción
The exact mechanism of action of 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has also been found to activate the AMP-activated protein kinase pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of many chronic diseases, including cancer and diabetes. 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has also been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has several advantages for use in lab experiments, including its ease of synthesis and its potent biological activity. However, one limitation of 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide. One area of interest is the development of 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide-based drugs for the treatment of cancer and other chronic diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological activity of 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide, which could lead to the development of more potent and selective analogs. Additionally, the use of 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide in materials science applications, such as the development of new sensors or catalysts, is an area of potential future research.
Métodos De Síntesis
3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide can be synthesized by reacting 4-methoxybenzoyl hydrazide with thioglycolic acid in the presence of a base, such as sodium hydroxide, to form 3-(4-methoxyphenyl)-1,3-thiazolidine-2-thione. The thione is then treated with hydrazine hydrate to yield the desired product, 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-16-9-4-2-8(3-5-9)14-6-7-17-11(14)10(15)13-12/h2-5,11H,6-7,12H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCJGOFUGFKPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCSC2C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromobenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4884136.png)
![methyl (2-chloro-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B4884142.png)
![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4884143.png)
![1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone](/img/structure/B4884148.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4884152.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B4884156.png)
![methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B4884162.png)
![dimethyl 5-({[(4-methylphenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4884174.png)
![2-[benzoyl(2-naphthylsulfonyl)amino]phenyl benzoate](/img/structure/B4884181.png)
![2-(2-methoxyethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4884197.png)


![2-isopropyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4884226.png)
